molecular formula C14H26Cl2N2O4 B12699313 4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- CAS No. 137940-74-0

4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-

Cat. No.: B12699313
CAS No.: 137940-74-0
M. Wt: 357.3 g/mol
InChI Key: RBZBXXLUKJGRAU-PYOUUUKNSA-N
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Description

4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound characterized by its unique structure and stereochemistry. This compound features a cyclohexene ring with two hydroxyl groups and two morpholinyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride involves multiple steps, starting with the preparation of the cyclohexene ring. The hydroxyl groups are introduced through hydroxylation reactions, typically using reagents like osmium tetroxide or potassium permanganate. The morpholinyl groups are then added via nucleophilic substitution reactions, where morpholine reacts with the intermediate compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroxylation and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The dihydrochloride form is obtained by treating the final product with hydrochloric acid, resulting in the formation of the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form cyclohexane derivatives using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Morpholine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Cyclohexane-1,2-dione, cyclohexane-1,2-dicarboxylic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in stereoselective reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the morpholinyl groups can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-diol: Lacks the morpholinyl groups, making it less versatile in certain reactions.

    Cyclohexene-1,2-diol: Similar structure but without the morpholinyl groups.

    4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-: Contains phenylmethoxy groups instead of morpholinyl groups.

Uniqueness

4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride is unique due to the presence of both hydroxyl and morpholinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

137940-74-0

Molecular Formula

C14H26Cl2N2O4

Molecular Weight

357.3 g/mol

IUPAC Name

(1S,2S,3R,6R)-3,6-dimorpholin-4-ylcyclohex-4-ene-1,2-diol;dihydrochloride

InChI

InChI=1S/C14H24N2O4.2ClH/c17-13-11(15-3-7-19-8-4-15)1-2-12(14(13)18)16-5-9-20-10-6-16;;/h1-2,11-14,17-18H,3-10H2;2*1H/t11-,12-,13+,14+;;/m1../s1

InChI Key

RBZBXXLUKJGRAU-PYOUUUKNSA-N

Isomeric SMILES

C1COCCN1[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)N3CCOCC3.Cl.Cl

Canonical SMILES

C1COCCN1C2C=CC(C(C2O)O)N3CCOCC3.Cl.Cl

Origin of Product

United States

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